1,2-Diphenylpiperazine
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Overview
Description
. This compound is part of the piperazine family, which is known for its diverse pharmacological properties. The structure of 1,2-Diphenylpiperazine consists of a piperazine ring substituted with two phenyl groups.
Preparation Methods
The synthesis of 1,2-Diphenylpiperazine can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of high-temperature reactions and specific catalysts to ensure high yields and purity .
Chemical Reactions Analysis
1,2-Diphenylpiperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2-Diphenylpiperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The primary mechanism of action of 1,2-Diphenylpiperazine is its antagonistic effect on the 5HT7 serotonin receptor . This receptor is involved in various neurological processes, including mood regulation and circadian rhythm. By blocking this receptor, this compound can modulate these processes, making it a potential candidate for treating related disorders .
Comparison with Similar Compounds
1,2-Diphenylpiperazine can be compared to other piperazine derivatives such as:
Phenylpiperazine: This compound features a single phenyl group attached to the piperazine ring and is known for its use in various pharmacological applications.
Benzylpiperazine: Another derivative with a benzyl group, commonly used as a recreational drug and studied for its stimulant effects.
Naphthylpiperazine: This compound includes a naphthyl group and is studied for its potential therapeutic applications. The uniqueness of this compound lies in its dual phenyl substitution, which contributes to its specific receptor binding properties and pharmacological effects.
Properties
CAS No. |
141890-76-8 |
---|---|
Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
1,2-diphenylpiperazine |
InChI |
InChI=1S/C16H18N2/c1-3-7-14(8-4-1)16-13-17-11-12-18(16)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
InChI Key |
LDKBTTCUTLPCOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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